molecular formula C6H4BrN3OS B8729022 6-bromo-2-sulfanylidene-1H,2H,3H,4H-pyrrolo[2,1-f][1,2,4]triazin-4-one CAS No. 1233179-29-7

6-bromo-2-sulfanylidene-1H,2H,3H,4H-pyrrolo[2,1-f][1,2,4]triazin-4-one

Cat. No.: B8729022
CAS No.: 1233179-29-7
M. Wt: 246.09 g/mol
InChI Key: CYYROEUHMXIRCX-UHFFFAOYSA-N
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Description

6-bromo-2-sulfanylidene-1H,2H,3H,4H-pyrrolo[2,1-f][1,2,4]triazin-4-one is a heterocyclic compound that features a fused pyrrolo[2,1-f][1,2,4]triazine ring system.

Mechanism of Action

Comparison with Similar Compounds

6-bromo-2-sulfanylidene-1H,2H,3H,4H-pyrrolo[2,1-f][1,2,4]triazin-4-one can be compared with other similar compounds, such as:

These compounds share the pyrrolo[2,1-f][1,2,4]triazine scaffold, which is crucial for their biological activity. this compound is unique due to its specific bromine and sulfur substituents, which confer distinct chemical properties and reactivity .

Properties

CAS No.

1233179-29-7

Molecular Formula

C6H4BrN3OS

Molecular Weight

246.09 g/mol

IUPAC Name

6-bromo-2-sulfanylidene-1H-pyrrolo[2,1-f][1,2,4]triazin-4-one

InChI

InChI=1S/C6H4BrN3OS/c7-3-1-4-5(11)8-6(12)9-10(4)2-3/h1-2H,(H2,8,9,11,12)

InChI Key

CYYROEUHMXIRCX-UHFFFAOYSA-N

Canonical SMILES

C1=C2C(=O)NC(=S)NN2C=C1Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

Into a 500 mL beaker, 1-(3-Benzoyl-thioureido)-4-bromo-1H-pyrrole-2-carboxylic acid methyl ester (31.20 g, 0.08162 mol) and 2.00 M of Sodium hydroxide in Water (164 mL, 0.327 mol) were added. The mixture was heated at 85° C. for 75 minutes. The reaction was cooled to RT. The solid was dissolved with Ethanol (100 mL). Acetic acid (18.8 mL, 0.332 mol) was added at 0° C. and stirred for 30 minutes. The solid was filtered and washed with cold EtOH (50 mL) to afford a white solid. The white solid was stirred in Et2O (300 mL) for 20 minutes. The solid was filtered and washed with Et2O (200 mL) to give 6-Bromo-2-thioxo-2,3-dihydro-1H-pyrrolo[2,1-f][1,2,4]triazin-4-one as a white solid. The white solid was dried under vacuum over night (11.6, 57%).
Name
1-(3-Benzoyl-thioureido)-4-bromo-1H-pyrrole-2-carboxylic acid methyl ester
Quantity
31.2 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
164 mL
Type
reactant
Reaction Step One
Quantity
18.8 mL
Type
reactant
Reaction Step Two
Name
Quantity
300 mL
Type
solvent
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Four

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